

Technical Guide: Physicochemical Properties and Applications of DOPE-PEG2000-Azide

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Compound of Interest

Compound Name: DOPE-PEG-Azide, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) and related methodologies for DOPE-PEG-Azide MW 2000 (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000]). While specific CMC data for this exact molecule is not readily available in the public domain, this guide leverages data from the closely related and structurally similar molecule, DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), to provide a robust framework for understanding its self-assembly behavior.

DOPE-PEG-Azide is an amphiphilic polymer consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain with a terminal azide group.[1][2][3][4] This structure allows for the formation of micelles and liposomes in aqueous solutions, making it a valuable tool in drug delivery systems.[1] The terminal azide group facilitates covalent conjugation to other molecules via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other functional moieties.[2][5]

Critical Micelle Concentration (CMC) Data

The CMC is a fundamental parameter that characterizes the concentration at which amphiphilic molecules, such as DOPE-PEG-Azide, begin to self-assemble into micelles. Below the CMC, these molecules exist predominantly as monomers. Above the CMC, they form stable micellar structures.



While the precise CMC of DOPE-PEG2000-Azide is not published, the CMC of the analogous DSPE-PEG2000 provides a valuable reference point. The primary structural difference lies in the lipid anchor (dioleoyl vs. distearoyl) and the terminal functional group (azide vs. methoxy). The CMC is influenced by factors such as the length of the hydrophobic lipid chains and the hydrophilic PEG chain.[6]

The following table summarizes experimentally determined CMC values for DSPE-PEG2000 under various conditions.

Compound	Method	Solvent	CMC (µM)	Reference
DSPE-PEG2000	Fluorescence (DPH probe)	Water	10 - 20	[7]
DSPE-PEG2000	Fluorescence (DPH probe)	HEPES Buffered Saline	0.5 - 1.0	[7]
DSPE-PEG2000	Not specified	Not specified	0.5 - 1.5	[6]

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

A common and reliable method for determining the CMC of PEGylated lipids is through fluorescence spectroscopy using a hydrophobic probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH).[7][8] The principle of this assay is that the fluorescence quantum yield of the probe increases significantly when it partitions from the aqueous environment into the hydrophobic core of the newly formed micelles.

Materials:

- DOPE-PEG2000-Azide
- Pyrene (or other suitable fluorescent probe)
- High-purity water or buffer (e.g., PBS, HEPES)
- Volumetric flasks and pipettes



Fluorometer

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of DOPE-PEG2000-Azide in the desired aqueous medium at a concentration well above the expected CMC.
 - Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 2 μg/mL.[9]
- Sample Preparation:
 - \circ Aliquot a small volume (e.g., 100 µL) of the pyrene stock solution into a series of glass vials.[9]
 - Allow the solvent to evaporate completely overnight, leaving a thin film of pyrene.
 - Prepare a serial dilution of the DOPE-PEG2000-Azide stock solution to create a range of concentrations spanning the expected CMC.
 - Add a fixed volume (e.g., 1 mL) of each DOPE-PEG2000-Azide dilution to the pyrenecoated vials.[9]
 - Include a control sample with only the aqueous medium and pyrene.
 - Incubate the samples for a sufficient time (e.g., 24 hours) at room temperature with gentle shaking to allow for equilibration and partitioning of the pyrene into any micelles.[9]
- Fluorescence Measurement:
 - Set the excitation wavelength of the fluorometer to a value appropriate for the chosen probe (e.g., 340 nm for pyrene).[9]
 - Measure the fluorescence emission intensity at a wavelength corresponding to the probe's emission in a hydrophobic environment (e.g., 390 nm for pyrene).[9]

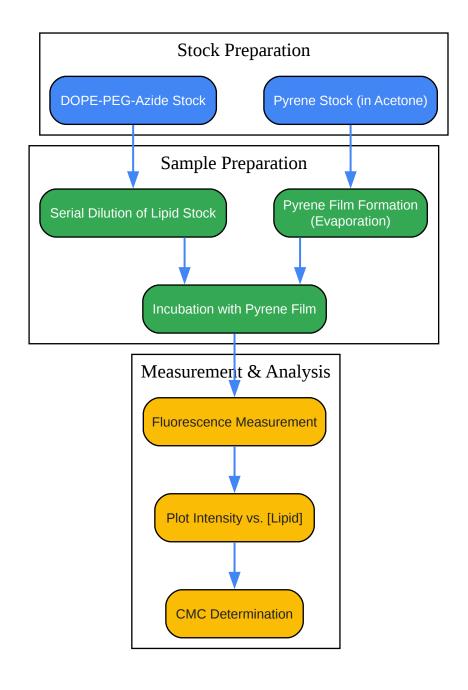


• Data Analysis:

- Plot the fluorescence intensity as a function of the logarithm of the DOPE-PEG2000-Azide concentration.
- The resulting plot will typically show two distinct linear regions. The first region, at low concentrations, will have a relatively low and constant fluorescence. The second region, at higher concentrations, will show a sharp increase in fluorescence as micelles form and encapsulate the probe.
- The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[10]

Visualizations Experimental Workflow for CMC Determination



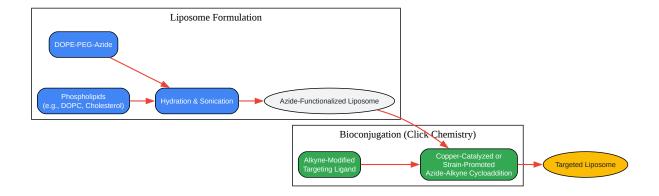


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Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Signaling Pathway: Liposome Formulation and Functionalization





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Caption: Pathway for liposome formulation and subsequent functionalization.

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